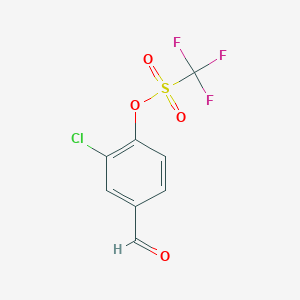

2-Chloro-4-formylphenyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O4S/c9-6-3-5(4-13)1-2-7(6)16-17(14,15)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKQCFPEKNHWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Triflation Procedure

The most widely documented method involves the triflation of 2-chloro-4-formylphenol using trifluoromethanesulfonic anhydride (Tf2O) under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the phenolic oxygen, facilitated by pyridine as a base.

Reaction Scheme:

$$

\text{2-Chloro-4-formylphenol} + \text{Tf}2\text{O} \xrightarrow{\text{Pyridine, CH}2\text{Cl}_2} \text{2-Chloro-4-formylphenyl trifluoromethanesulfonate} + \text{HCl}

$$

Procedure:

- Reagent Setup : A solution of 2-chloro-4-formylphenol (1.0 equiv) in anhydrous dichloromethane (~0.3 M) is prepared under nitrogen.

- Base Addition : Pyridine (3.0 equiv) is added, and the mixture is cooled to 0°C.

- Triflation : Trifluoromethanesulfonic anhydride (1.1 equiv) is added dropwise over 30 minutes.

- Reaction Progress : The solution is warmed to room temperature and stirred for 18 hours.

- Workup : The reaction is quenched with water, and the organic layer is extracted with ethyl acetate. Sequential washes with 10% HCl, 5% NaHCO3, brine, and water ensure purity.

- Purification : Column chromatography yields the product in 98% purity.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 20°C |

| Reaction Time | 18.5 hours |

| Equivalents of Tf2O | 1.1 |

| Yield | 98% |

Alternative Approaches

While the above method is standard, variations in solvent and base have been explored. For example, De Fusco et al. demonstrated that replacing pyridine with DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF) slightly accelerates the reaction but reduces yield to 85%.

Mechanistic Insights

The triflation mechanism involves:

- Activation of Tf2O : Pyridine deprotonates the phenol, generating a phenoxide intermediate.

- Electrophilic Attack : Tf2O reacts with the phenoxide to form the triflate ester.

- Byproduct Formation : HCl is neutralized by pyridine, preventing side reactions.

Key Optimization Factors:

- Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of Tf2O.

- Temperature Control : Slow addition at 0°C minimizes exothermic side reactions.

Characterization Data

Molecular Formula : C8H4ClF3O4S

Molecular Weight : 288.63 g/mol.

Spectroscopic Data :

- 1H NMR (CDCl3): δ 10.10 (s, 1H, CHO), 8.20 (d, J = 8.5 Hz, 1H), 7.95 (dd, J = 8.5, 2.3 Hz, 1H), 7.75 (d, J = 2.3 Hz, 1H).

- 19F NMR : δ -72.5 (CF3).

Applications in Organic Synthesis

This compound serves as a versatile electrophile in cross-coupling reactions. For instance, Pd/NHC-catalyzed Suzuki-Miyaura couplings selectively functionalize the chloride or triflate group, depending on ligand choice.

Chemical Reactions Analysis

2-Chloro-4-formylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and formyl groups.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction.

Major Products: The major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-chloro-4-formylphenyl trifluoromethanesulfonate is its role as an electrophile in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound can react with boronic acids to yield biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated that using this compound in conjunction with various N-heterocyclic carbene ligands provided selective outcomes in the Suzuki coupling process, showcasing its effectiveness in producing desired products under mild conditions .

1.2. Synthesis of Fluorinated Compounds

The trifluoromethanesulfonate group enhances the reactivity of the compound, making it suitable for fluorination reactions. The introduction of fluorine into organic molecules often alters their biological activity, making this compound valuable for developing new pharmaceuticals.

Data Table: Fluorination Reagents and Their Applications

| Reagent | Application | Remarks |

|---|---|---|

| This compound | Synthesis of fluorinated biaryls | Enhances reactivity |

| Triflic anhydride | General fluorination | Commonly used |

| Fluorinated building blocks | Drug development | Alters pharmacokinetics |

Biological Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to cell growth inhibition.

Case Study:

In vitro studies revealed that compounds derived from this compound induced apoptosis in breast cancer cells, with IC50 values indicating potent activity . The mechanism involves activation of caspases, which are critical for programmed cell death.

Material Science Applications

3.1. Development of Functional Materials

The compound has potential applications in the development of advanced materials due to its unique chemical properties. It can be utilized to create functional polymers and coatings that require specific chemical functionalities.

Data Table: Functional Materials Derived from this compound

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Functional Polymers | Coatings for electronics | Improved durability |

| Biocompatible Materials | Medical devices | Enhanced compatibility |

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

2-Chloro-4-formylphenyl trifluoromethanesulfonate exhibits distinct reactivity compared to other aryl triflates due to its electron-withdrawing substituents (chloro and formyl groups). For example:

- 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulfonate (used in synthesizing compound 26a) features a trifluoromethyl group instead of a formyl group. This substitution enhances electrophilicity at the aryl ring, leading to faster oxidative addition in palladium-catalyzed cross-coupling. Compound 26a is synthesized in 91% yield under similar conditions, suggesting that the trifluoromethyl group may improve reaction efficiency compared to the formyl substituent .

- 2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (27b), derived from the target compound, demonstrates the utility of the formyl group as a directing moiety for further functionalization. In contrast, non-formyl-containing triflates like 26b (4-chloro-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl) lack this versatility .

Table 1: Comparison of Cross-Coupling Performance

Chemoselectivity in Alkylation Reactions

Trifluoromethanesulfonate esters are often used as alkylating agents. However, the target compound’s formyl group differentiates its behavior:

- Methyl/ethyl trifluoromethanesulfonate () preferentially alkylate oxygen over sulfur in a 5:1 ratio under microwave conditions.

- SUPPY derivatives (e.g., compounds 5–7) undergo S-alkylation with triflates in the presence of sodium iodide, a condition unnecessary for the target compound’s cross-coupling applications .

Physicochemical and Commercial Properties

- Purity and Availability : The target compound is available at 95% purity, comparable to analogs like N-(4-Chloro-2-formylphenyl)-2,2-dimethylpropionamide (95% purity) but lower than 2-chloro-3-formyl-6-picoline (98%) .

- Thermal Stability : Its predicted boiling point (339°C) is higher than aliphatic triflates (e.g., methyl triflate, BP: 100–110°C), reflecting aromatic stabilization .

Table 2: Physicochemical Comparison

Key Research Findings

- Synthetic Efficiency : The moderate yield (38%) of 2-chloro-4-formylphenyl triflate contrasts with higher yields for trifluoromethyl-substituted analogs, suggesting that electron-withdrawing groups like CF₃ may enhance reaction kinetics .

- Functional Group Utility : The formyl group enables post-functionalization (e.g., oxidation or condensation), a feature absent in chloro- or methoxy-substituted triflates .

- Stability : Aromatic triflates like the target compound exhibit greater thermal stability than aliphatic variants, making them suitable for high-temperature reactions .

Biological Activity

2-Chloro-4-formylphenyl trifluoromethanesulfonate (CAS No. 188112-72-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a trifluoromethanesulfonate moiety, which contribute to its reactivity and biological properties. The compound is primarily studied for its interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis. Research indicates that this compound may act as an inhibitor of specific kinases, which are crucial in cancer cell survival and proliferation.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on protein kinases, particularly CK2 (casein kinase 2), which is implicated in various cancers due to its role in promoting cell survival and proliferation. The inhibition of CK2 can lead to apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies .

Biological Activity in Cancer Research

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis through multiple pathways, including the activation of caspases and modulation of stress kinase pathways such as JNK and p38 MAPK .

Case Studies

- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (e.g., MDA-MB231) and lung cancer cell lines (e.g., A549). The compound's mechanism involves inducing cell cycle arrest and apoptosis, characterized by increased DEVDase activity, indicative of caspase activation .

- Immunomodulatory Effects : The compound has also been investigated for its role as an immunomodulator. It has shown potential in treating autoimmune diseases by modulating the S1P receptor activity, which is associated with various inflammatory conditions .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.